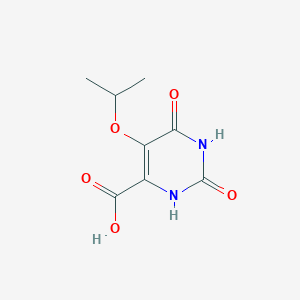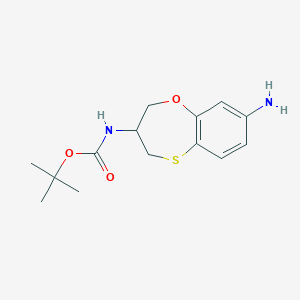![molecular formula C10H11ClN2O3S B13218914 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is a chemical compound characterized by the presence of a thiolane ring substituted with a 4-chloro-3-nitrophenyl imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one typically involves the condensation of 4-chloro-3-nitroaniline with a thiolane derivative. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), organic solvents (ethanol, dichloromethane).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products:
Reduction: 1-[(4-Amino-3-nitrophenyl)imino]-1lambda6-thiolan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity. The thiolane ring provides structural stability and influences the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-oxide: An oxidized derivative with different chemical properties.
Uniqueness: 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity and potential biological activities. The combination of these functional groups with the thiolane ring makes this compound a versatile intermediate for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H11ClN2O3S |
|---|---|
Molekulargewicht |
274.72 g/mol |
IUPAC-Name |
1-(4-chloro-3-nitrophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H11ClN2O3S/c11-9-4-3-8(7-10(9)13(14)15)12-17(16)5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
UADRZVUZVARHEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCS(=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


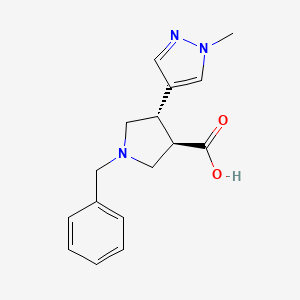
![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)

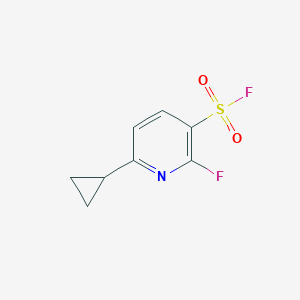
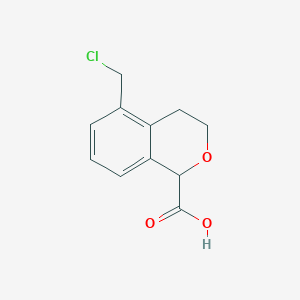



![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)

